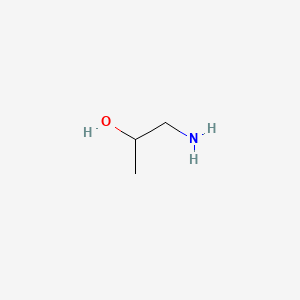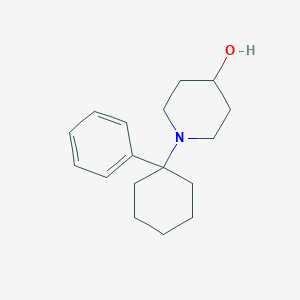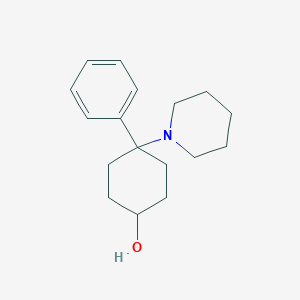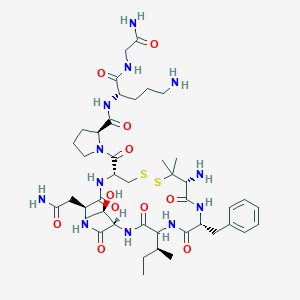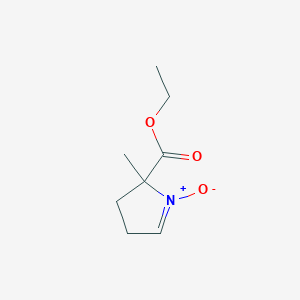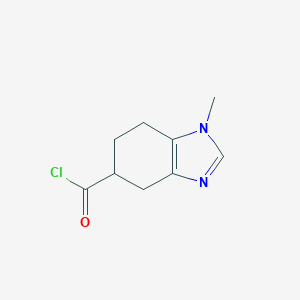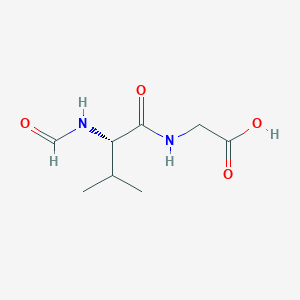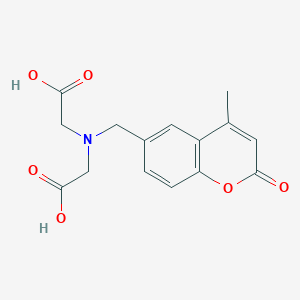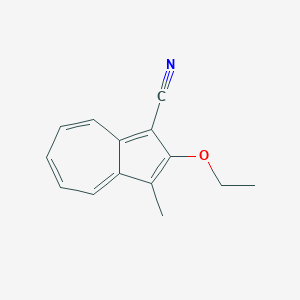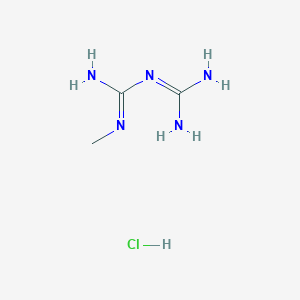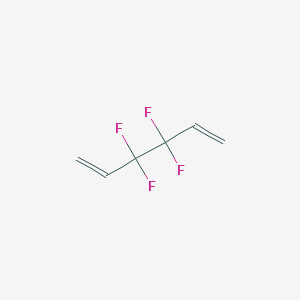
3,3,4,4-Tetrafluoro-1,5-hexadiene
描述
3,3,4,4-Tetrafluoro-1,5-hexadiene is an organic compound characterized by the presence of four fluorine atoms attached to a six-carbon diene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrafluorohexa-1,5-diene typically involves the reaction of tetrafluoroethylene with 1,5-hexadiene under thermal conditions. The reaction is carried out at elevated temperatures, often in the range of 210-220°C, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 3,3,4,4-tetrafluorohexa-1,5-diene follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can maintain the required temperature and pressure conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 3,3,4,4-Tetrafluoro-1,5-hexadiene undergoes various chemical reactions, including:
Cycloadditions: It reacts with tetrafluoroethylene and chlorotrifluoroethylene to form cyclic mono- and di-adducts.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to the diene, resulting in the formation of organosilicon compounds.
Free-Radical Reactions: It can react with carbon tetrachloride under free-radical conditions to form cyclic isomeric monoadducts.
Common Reagents and Conditions:
Cycloadditions: Tetrafluoroethylene, chlorotrifluoroethylene, and thermal conditions.
Hydrosilylation: Silicon-hydrogen compounds and catalysts such as platinum or rhodium.
Free-Radical Reactions: Carbon tetrachloride and redox-transfer systems.
Major Products Formed:
科学研究应用
3,3,4,4-Tetrafluoro-1,5-hexadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated compounds and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
作用机制
The mechanism of action of 3,3,4,4-tetrafluorohexa-1,5-diene involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in cycloadditions, the diene reacts with other unsaturated compounds to form cyclic structures, while in hydrosilylation, it interacts with silicon-hydrogen bonds to produce organosilicon compounds .
相似化合物的比较
3,3,4,4-Tetrafluorobut-1-ene: Similar in structure but with a shorter carbon chain.
Tetrafluoroethylene: A simpler fluorinated compound used in similar reactions.
Hexafluorobutadiene: Another fluorinated diene with different reactivity and applications.
Uniqueness: 3,3,4,4-Tetrafluoro-1,5-hexadiene is unique due to its specific arrangement of fluorine atoms and the six-carbon diene structure, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds .
属性
IUPAC Name |
3,3,4,4-tetrafluorohexa-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4/c1-3-5(7,8)6(9,10)4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAQZCPDRXZZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C=C)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170108 | |
| Record name | 3,3,4,4-Tetrafluorohexa-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1763-21-9 | |
| Record name | 3,3,4,4-Tetrafluoro-1,5-hexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4-Tetrafluorohexa-1,5-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,4,4-Tetrafluorohexa-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4-tetrafluorohexa-1,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3,4,4-Tetrafluoro-1,5-hexadiene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GXW7LD9C3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the reactivity of 3,3,4,4-Tetrafluorohexa-1,5-diene with Pentafluoroiodoethane unique?
A: While reactions of perfluoroalkyl iodides with hexa-1,5-diene typically yield six-membered ring products, 3,3,4,4-Tetrafluorohexa-1,5-diene reacts with Pentafluoroiodoethane to form unusual four-membered ring structures. This unique cyclization occurs despite the unfavorable entropy change associated with creating highly strained ring systems. [] In addition to these cyclic products, minor amounts of a five-membered ring isomer and an acyclic monoadduct have also been observed. []
Q2: Can 3,3,4,4-Tetrafluorohexa-1,5-diene be used to synthesize other complex molecules?
A: Yes, 3,3,4,4-Tetrafluorohexa-1,5-diene serves as a valuable precursor in organic synthesis. For example, it undergoes ring-opening cross-metathesis (ROCM) with electronically rich alkenes in the presence of Grubbs or Hoveyda-Grubbs 2nd generation catalysts. This reaction yields a variety of non-symmetrical dienes containing a tetrafluoroethylene spacer between the double bonds. [] Further modification of these dienes through regioselective cross-metathesis with styrenes or by butoxylation followed by dihydroxylation and cyclization allows for the synthesis of diverse molecules, including 3,3,4,4-tetrafluorohexopyranose derivatives. []
Q3: How does the reaction of 3,3,4,4-Tetrafluorohexa-1,5-diene with carbon tetrachloride differ from its reactions with other halogenated compounds?
A: The free-radical reaction of 3,3,4,4-Tetrafluorohexa-1,5-diene with carbon tetrachloride results in a mixture of cyclic monoadducts with four-, five-, six-, and seven-membered rings. [] Interestingly, the product distribution is significantly influenced by the presence of metallic salt additives and the choice of solvent. This sensitivity to reaction conditions allows for a degree of control over the product outcome, highlighting the versatility of 3,3,4,4-Tetrafluorohexa-1,5-diene as a synthetic building block. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


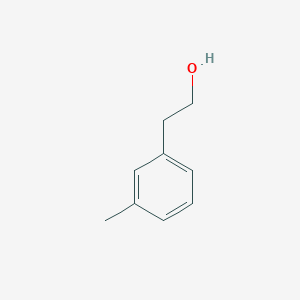
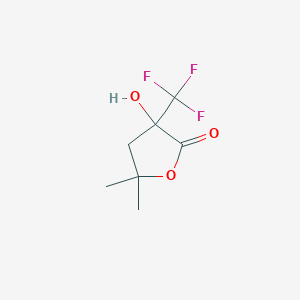
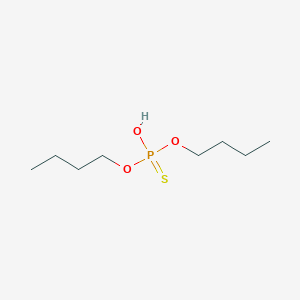
![3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one](/img/structure/B162766.png)
